5-Iodoisoxazolo[5,4-b]pyridin-3-amine
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Overview
Description
5-Iodoisoxazolo[5,4-b]pyridin-3-amine is a heterocyclic compound with the molecular formula C6H4IN3O. It is a derivative of isoxazole and pyridine, featuring an iodine atom at the 5-position of the isoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodoisoxazolo[5,4-b]pyridin-3-amine typically involves the cyclization of 5-aminoisoxazole with appropriate electrophilic agents. One common method includes the reaction of 5-amino-3-methylisoxazole with 1,3-dielectrophiles under reflux conditions in pyridine. This method yields substituted isoxazolopyridines with good efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Iodoisoxazolo[5,4-b]pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azidoisoxazolo[5,4-b]pyridin-3-amine, while oxidation with potassium permanganate could produce 5-iodo-3-oxo-isoxazolo[5,4-b]pyridine.
Scientific Research Applications
5-Iodoisoxazolo[5,4-b]pyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme functions and interactions.
Agrochemistry: Some derivatives of isoxazolopyridines exhibit pesticidal and herbicidal activities.
Mechanism of Action
The mechanism of action of 5-Iodoisoxazolo[5,4-b]pyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The iodine atom can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The exact pathways involved would vary based on the biological context and the specific derivative used .
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[4,5-b]pyridine: Another isoxazole-pyridine derivative with different substitution patterns.
Pyrazolo[3,4-b]pyridine: A related heterocyclic compound with a pyrazole ring instead of an isoxazole ring.
Thiazolo[5,4-b]pyridine: A sulfur-containing analog with similar structural features.
Uniqueness
5-Iodoisoxazolo[5,4-b]pyridin-3-amine is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties .
Properties
Molecular Formula |
C6H4IN3O |
---|---|
Molecular Weight |
261.02 g/mol |
IUPAC Name |
5-iodo-[1,2]oxazolo[5,4-b]pyridin-3-amine |
InChI |
InChI=1S/C6H4IN3O/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H2,8,10) |
InChI Key |
IINPFXZWINSOPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=NO2)N)I |
Origin of Product |
United States |
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